molecular formula C19H25N5O B2627868 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea CAS No. 2097918-07-3

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea

Cat. No.: B2627868
CAS No.: 2097918-07-3
M. Wt: 339.443
InChI Key: FBBFQTKDAFKKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea ( 2097918-07-3) is a chemical compound with the molecular formula C19H25N5O and a molecular weight of 339.43 g/mol . It features a complex structure containing both quinazoline and urea moieties, which are privileged scaffolds in medicinal chemistry . Quinazoline derivatives are recognized for their diverse pharmacological activities and are frequently investigated in drug discovery for their potential as kinase inhibitors, antimicrobial agents, and antitumor compounds . The specific research applications and biological activity profile of this particular compound are not fully detailed in the available scientific literature. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBFQTKDAFKKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazoline core, followed by the introduction of the dimethylamino group and the phenylethyl urea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with other molecules containing tetrahydroquinazoline, urea, or phenylethyl groups. Below is a detailed analysis based on structural and functional analogs from the evidence:

Tetrahydroquinazoline Derivatives

Tetrahydroquinazoline scaffolds are known for their role in kinase inhibition and enzyme modulation. However, the dimethylamino substitution at position 2 of the tetrahydroquinazoline ring in the target compound may enhance its basicity and membrane permeability compared to unsubstituted analogs. This feature is absent in chromones (e.g., compound 4 from ), which lack the urea linkage but share a phenylethyl substituent .

Urea-Linked Compounds

The urea moiety in the target compound distinguishes it from amide-containing analogs like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (). In contrast, the amide group in the Schedule I compound may confer metabolic stability but reduced polarity .

Phenylethyl-Substituted Analogs

Phenylethyl groups are common in bioactive molecules, such as chromones from agarwood (e.g., 6-hydroxy-2-(2-phenylethyl)chromone, ). These compounds exhibit acetylcholinesterase inhibition and cytotoxic activity, suggesting that the phenylethyl group in the target compound could facilitate interactions with similar targets. However, the absence of a chromone core in the target molecule may limit direct pharmacological overlap .

Pharmacological and Functional Insights

Enzyme Inhibition Potential

  • Chromones from agarwood (e.g., compound 2 in ) inhibit acetylcholinesterase (IC₅₀ values in the micromolar range), implying that the phenylethyl group may contribute to this activity. The target compound’s urea and dimethylamino groups could enhance specificity for other enzymes, such as kinases or proteases .
  • The Schedule I compound in , with its phenylethyl-piperidine structure, likely targets opioid receptors, highlighting the versatility of phenylethyl groups in diverse pharmacological contexts .

Analgesic and Anti-inflammatory Activity

Crude extracts of agarwood and camphor tree () show analgesic and anti-inflammatory effects.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Features Biological Activity Source
Target Compound Urea-tetrahydroquinazoline 2-(Dimethylamino), 2-phenylethyl Hypothesized enzyme inhibition N/A
6-Hydroxy-2-(2-phenylethyl)chromone (Compound 4) Chromone Phenylethyl, hydroxyl Acetylcholinesterase inhibition
N-(2-fluorophenyl)-...propanamide Propanamide 2-phenylethyl, piperidine Opioid receptor modulation
Agarwood ethanol extract Mixed chromones/sesquiterpenes Phenylethyl, hydroxyl/methoxy groups Analgesic, anti-inflammatory

Biological Activity

The compound 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea is a complex organic molecule with potential biological activities. Its unique structure includes a tetrahydroquinazoline core and a urea moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₇H₁₈N₄O
  • Molecular Weight : 314.35 g/mol
  • CAS Number : 2097913-29-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylamino group enhances solubility and may increase the compound's affinity for certain receptors or enzymes. Preliminary studies suggest that it may act as an inhibitor in enzymatic pathways related to inflammation and microbial resistance.

Biological Activity Overview

The following table summarizes the key biological activities associated with 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea:

Activity Description
AntimicrobialExhibits activity against various bacterial strains by inhibiting folate synthesis pathways.
Anti-inflammatoryPotential to reduce inflammation markers in vitro, suggesting utility in inflammatory diseases.
AnticancerEarly studies indicate cytotoxic effects on certain cancer cell lines.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways relevant to disease states.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of compounds structurally similar to 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting that the compound may mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial growth .

2. Anti-inflammatory Effects

In vitro experiments demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

3. Anticancer Properties

Research exploring the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Q & A

Q. What computational models predict the environmental fate or toxicity of this compound?

  • Methodological Answer : Use EPI Suite™ for biodegradability predictions and ECOSAR for aquatic toxicity. Molecular docking against eco-toxicity targets (e.g., cytochrome P450 isoforms) identifies potential hazards. Experimental validation via Daphnia magna acute toxicity assays complements computational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.